3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a chlorophenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl azide with 2-cyanopyridine in the presence of a base, such as sodium hydride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazolo[4,5-b]pyridine: Similar structure but lacks the chlorophenyl group.
2-Phenyl-1,2,3-triazolo[4,5-b]pyridine: Similar but with a phenyl group instead of a chlorophenyl group.
3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Similar but with a bromophenyl group.
Uniqueness: 3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required, such as in drug design and materials science .
Properties
CAS No. |
62052-09-9 |
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Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7ClN4/c12-8-4-1-2-6-10(8)16-11-9(14-15-16)5-3-7-13-11/h1-7H |
InChI Key |
HAGRQWNMFVSEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC=N3)N=N2)Cl |
Origin of Product |
United States |
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